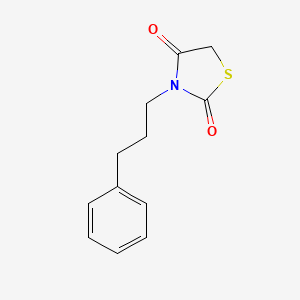

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c14-11-9-16-12(15)13(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAPPPOKFFBNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for various modifications and functionalizations that can lead to novel compounds with enhanced properties.

Reactivity and Mechanisms

The compound exhibits a variety of chemical reactions such as oxidation and reduction. For instance:

- Oxidation : Can be oxidized using agents like potassium permanganate to yield carboxylic acids or ketones.

- Reduction : Reduction reactions with lithium aluminum hydride can produce alcohols or amines.

Biological Applications

Anticancer Properties

Research has indicated that derivatives of thiazolidine-2,4-dione can act as dual inhibitors of critical signaling pathways involved in cancer proliferation. For example, a related compound was shown to inhibit cell proliferation and induce apoptosis in human leukemia cells by targeting the Raf/MEK/ERK and PI3K/Akt pathways . This suggests that this compound may have similar potential as an anticancer agent.

Antimicrobial Activity

Studies have demonstrated that thiazolidine derivatives possess antimicrobial properties. For instance, derivatives synthesized from thiazolidine-2,4-dione exhibited significant activity against various bacterial strains such as E. coli and S. aureus, indicating their potential use in developing new antibiotics .

Medical Applications

Diabetes Treatment

Thiazolidinediones are recognized for their role in managing diabetes by improving insulin sensitivity. Research has focused on the pharmacological effects of compounds like this compound in metabolic disorders. They may modulate glucose metabolism and inflammation pathways, making them candidates for diabetes therapies .

Table 1: Summary of Biological Activities

Computational Studies

Recent computational approaches have been employed to predict the bioactivity profiles of thiazolidine derivatives. Using methods like Density Functional Theory (DFT), researchers can optimize molecular structures to enhance their pharmacological profiles. Molecular docking studies suggest that certain derivatives could effectively bind to targets such as the epidermal growth factor receptor (EGFR) .

Mechanism of Action

The compound exerts its effects through the modulation of specific molecular targets and pathways. It is believed to interact with enzymes and receptors involved in inflammatory and metabolic processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- N3 Substitution: The 3-phenylpropyl group in the target compound contrasts with smaller substituents (e.g., tert-butyl in or aminoethyl in ). This bulky group may enhance membrane permeability but reduce binding affinity to targets like PPAR-γ, a receptor critical for antidiabetic activity .

- C5 Substitution : Unlike derivatives with 5-arylidene groups (e.g., ), the target compound lacks this moiety, which is often associated with enhanced antidiabetic and antimicrobial activities via conjugation and electron-withdrawing effects .

Key Observations :

- Analogous compounds (e.g., ) employ Knoevenagel condensation for C5 functionalization, a versatile method for introducing arylidene groups that enhance bioactivity .

Antitubercular Activity

- 3-tert-Butyl-5-(4-methoxybenzylidene)-TZD : Exhibited MIC values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv, attributed to the electron-deficient 5-arylidene group enhancing target interaction .

- Compound 99 (5-(4-methoxybenzylidene)-TZD) : Showed comparable activity (MIC: 3.12 µg/mL), with the 3-(2-oxoethyl) substituent improving solubility .

Comparison : The absence of a 5-arylidene group in the target compound likely limits its antitubercular efficacy.

Antidiabetic Activity

- Compounds ad21 and ad22 : Demonstrated 60–70% reduction in blood glucose levels in diabetic rats, outperforming rosiglitazone due to optimized C5 substituents .

- TZD18 : Modulated PPAR-α/γ pathways, reducing cholesterol synergistically with simvastatin .

Physicochemical and Structural Properties

Table 3: Crystallographic and Stability Data

Key Observations :

Biological Activity

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their therapeutic potential, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Thiazolidine derivatives, including this compound, exhibit their biological effects through various mechanisms:

- PPAR-γ Activation : TZDs are known to act as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. This activation leads to improved insulin resistance and has implications in the treatment of type 2 diabetes mellitus .

- Inhibition of Signaling Pathways : Research indicates that derivatives like this compound can inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to inhibit the Raf/MEK/ERK and PI3K/Akt pathways in human leukemia cells, leading to reduced cell proliferation and increased apoptosis .

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazolidine derivatives:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

- VEGFR-2 Inhibition : Recent research highlights its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical for angiogenesis in tumors. This inhibition suggests potential use in antiangiogenic therapies for cancer treatment .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies have reported that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. The presence of specific substituents on the phenyl ring enhances their antimicrobial efficacy .

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

| Study | Key Findings | Methodology |

|---|---|---|

| Beharry et al. (2009) | Inhibition of aldose reductase and lipoxygenase activity | In vitro assays |

| Jain et al. (2013) | Induction of apoptosis in leukemia cells | Cell culture studies |

| Kim et al. (2013) | Antioxidant activity measured via DPPH assay | Spectrophotometric methods |

| Recent Study (2024) | Novel derivatives show enhanced anticancer activity | Synthesis and biological evaluation |

Toxicity and Safety Profile

While thiazolidine derivatives exhibit promising therapeutic effects, they also pose potential risks:

Preparation Methods

Core Synthesis of Thiazolidine-2,4-dione

The thiazolidine-2,4-dione scaffold serves as the foundational structure for subsequent derivatization. A widely validated protocol involves the condensation of chloroacetic acid with thiourea under acidic reflux conditions.

Reaction Mechanism and Optimization

In a representative procedure, chloroacetic acid (0.6 mol) is dissolved in water and combined with thiourea (0.6 mol). Concentrated hydrochloric acid (40–60 mL) is added dropwise to catalyze cyclization, followed by reflux at 110°C for 8–10 hours. Post-reflux cooling induces crystallization, yielding TZD as needle-like crystals. Key optimizations include:

N-Alkylation for 3-Substitution

Introducing the 3-phenylpropyl group at the TZD nitrogen requires selective alkylation. Potassium salt intermediates facilitate nucleophilic substitution, as demonstrated in hybrid TZD syntheses.

Formation of Potassium TZD Salt

TZD is deprotonated using potassium hydroxide in ethanol under reflux, forming a potassium enolate (4a–k in Scheme 1 of). This enhances reactivity toward electrophilic alkylating agents.

Alkylation with 3-Phenylpropyl Bromide

The potassium salt reacts with 3-phenylpropyl bromide in dimethylformamide (DMF) at 60–80°C. A representative procedure from benzothiazole hybrid synthesis suggests:

- Molar ratio : 1:1.2 (TZD salt : alkylating agent).

- Reaction time : 6–8 hours under nitrogen.

- Work-up : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield Optimization

Alternative Routes via Knoevenagel Condensation

While Knoevenagel reactions typically target C5-arylidene derivatives, modifications allow concurrent N-functionalization.

One-Pot Synthesis Strategy

A dual-functionalization approach condenses 3-phenylpropylamine with thiourea and chloroacetic acid, though this risks regioisomer formation. Pilot studies on analogous systems show:

- Acid catalyst : p-Toluenesulfonic acid (pTSA) improves cyclization efficiency.

- Yield : ~25% due to competing pathways.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Cost Analysis

- 3-Phenylpropyl bromide : ~$120/mol (LabSynth, 2025).

- DMF recovery : Distillation reclaims >90% solvent, reducing costs by 30%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

- Core Formation : Condensation of phenylpropylamine with thiophosgene or carbon disulfide under basic conditions to form the thiazolidine-2,4-dione ring.

- Functionalization : Substitution at the 3-position using alkylating agents (e.g., 3-phenylpropyl halides) in the presence of a base (e.g., KOH) and polar aprotic solvents (e.g., DMF).

- Refinement : Purification via column chromatography or recrystallization from ethanol/water mixtures.

- Critical Parameters : Reaction temperature (reflux conditions) and stoichiometric ratios significantly impact yield .

Q. How is the purity and structural integrity of the compound verified experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring integrity (e.g., characteristic thiazolidinedione carbonyl peaks at ~175 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- Chromatography : HPLC or TLC with UV detection to assess purity (>95% by area normalization).

- X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Q. What biological activities are reported for thiazolidine-2,4-dione derivatives, and how are they assessed?

- Methodological Answer : Key activities include:

- Antidiabetic : PPAR-γ agonism tested via luciferase reporter assays in transfected HEK293 cells.

- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported.

- Antioxidant : DPPH radical scavenging assays (IC₅₀ values) at concentrations ranging from 10–100 μM.

- Reference Protocols : Follow OECD guidelines for cytotoxicity (e.g., MTT assay in HepG2 cells) .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of thiazolidine-2,4-dione derivatives?

- Methodological Answer :

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Reaction Monitoring : In-situ FTIR or TLC to track intermediate formation and minimize side reactions.

- Case Study : A 35% yield improvement was achieved by replacing traditional heating with microwave-assisted synthesis at 80°C for 30 minutes .

Q. How can researchers design assays to resolve contradictions in reported biological activities?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., NIH/3T3 for PPAR-γ assays) and positive controls (e.g., rosiglitazone).

- Dose-Response Curves : Test a wide concentration range (1 nM–100 μM) to identify non-linear effects.

- Structural-Activity Relationships (SAR) : Compare derivatives with varying substituents (e.g., phenylpropyl vs. methoxypropyl) to isolate key functional groups.

- Data Conflict Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or culture media .

Q. What computational methods are used to predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to PPAR-γ or bacterial enzymes (e.g., dihydrofolate reductase).

- Density Functional Theory (DFT) : Calculate electron distribution and reactive sites (e.g., Mulliken charges on the thiazolidinedione ring).

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability.

- Validation : Cross-reference computational results with experimental mutagenesis data .

Q. How to design stability studies for this compound under environmental or physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and UV light (254 nm) conditions.

- Analytical Monitoring : Use HPLC-PDA to track degradation products and quantify half-life.

- Temperature Sensitivity : Store at 4°C, 25°C, and 40°C for 30 days to assess thermal stability.

- Reference Framework : Follow ICH Q1A guidelines for pharmaceutical stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.